molecular formula C15H12ClNO3 B8789493 (4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID

(4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID

Cat. No.: B8789493
M. Wt: 289.71 g/mol
InChI Key: ZLPWKSALYBXJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID is a chemical compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.721 g/mol It is known for its unique structure, which includes a chlorobenzoyl group attached to an amino phenyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID typically involves the reaction of 4-chlorobenzoyl chloride with 4-aminophenylacetic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce benzyl derivatives. Substitution reactions can result in various substituted phenyl acetic acids .

Scientific Research Applications

(4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl acetic acid moiety may also play a role in binding to proteins or other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((4-CHLOROBENZOYL)AMINO)PHENYL)ACETIC ACID is unique due to its specific substitution pattern and the presence of both chlorobenzoyl and phenyl acetic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

2-[4-[(4-chlorobenzoyl)amino]phenyl]acetic acid

InChI

InChI=1S/C15H12ClNO3/c16-12-5-3-11(4-6-12)15(20)17-13-7-1-10(2-8-13)9-14(18)19/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

ZLPWKSALYBXJOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.6 g 4-Aminophenylacetic acid are dissolved in 50 ml 2 N aqueous sodium hydroxide solution and 50 ml acetone. A solution of 8.8 g 4-chlorobenzoyl chloride in 10 ml acetone is added dropwise thereto at 0° C. The reaction mixture is further stirred for 3 hours at ambient temperature, then diluted with water, filtered and the filtrate acidified with dilute hydrochloric acid. The precipitate obtained is reprecipitated via its sodium salt and recrystallized from ethanol. There are obtained 4.2 g (29% of theory) 4-(4-chlorobenzamido)-phenylacetic acid; m.p. 252° C.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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